molecular formula C9H20N2O3 B1278379 tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate CAS No. 208577-84-8

tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate

Cat. No.: B1278379
CAS No.: 208577-84-8
M. Wt: 204.27 g/mol
InChI Key: CEBBCRUTQUIXBU-UHFFFAOYSA-N
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Scientific Research Applications

tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate has several scientific research applications:

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H335 . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate: plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to act as a cross-linking reagent, facilitating the formation of covalent bonds between different molecules . This compound interacts with enzymes such as phosphatidyl ethanolamine synthase, aiding in the synthesis of phosphatidyl ethanolamines . Additionally, it can interact with amino acids like ornithine, contributing to the formation of complex biochemical structures .

Cellular Effects

The effects of This compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, This compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity . These interactions ultimately result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that its stability is influenced by factors such as temperature, pH, and exposure to light . Long-term exposure to this compound can lead to alterations in cellular function, including changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function by promoting enzyme activity and gene expression . At high doses, it can exhibit toxic effects, including enzyme inhibition and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes such as phosphatidyl ethanolamine synthase and ornithine decarboxylase, influencing the synthesis of phosphatidyl ethanolamines and polyamines . These interactions can affect metabolic flux and alter the levels of various metabolites within cells .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target cells . The distribution of this compound can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall effectiveness in biochemical reactions .

Preparation Methods

The synthesis of tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate involves several steps:

Chemical Reactions Analysis

tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate undergoes various chemical reactions, including:

Comparison with Similar Compounds

tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate is unique due to its stability and ease of removal as a protecting group. Similar compounds include:

Properties

IUPAC Name

tert-butyl N-[2-(2-hydroxyethylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-5-4-10-6-7-12/h10,12H,4-7H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBBCRUTQUIXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448807
Record name tert-Butyl {2-[(2-hydroxyethyl)amino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208577-84-8
Record name tert-Butyl {2-[(2-hydroxyethyl)amino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{2-[(2-hydroxyethyl)amino]ethyl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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